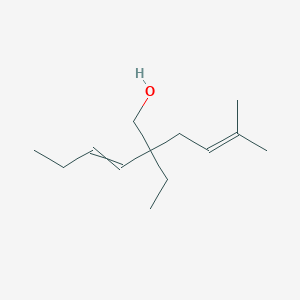
2-Ethyl-2-prenyl-3-hexenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-prenyl-3-hexenol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its unique structure, which includes both ethyl and prenyl groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-2-prenyl-3-hexenol can be synthesized through the reduction of 2-ethyl-2-prenyl-3-hexenal. This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The process requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to achieve optimal yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-prenyl-3-hexenol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Halogenated compounds
Applications De Recherche Scientifique
2-Ethyl-2-prenyl-3-hexenol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-prenyl-3-hexenol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
2-Ethyl-2-prenyl-3-hexenol can be compared with other similar compounds, such as:
2-Ethylhexanol: Another alcohol with a similar structure but lacking the prenyl group.
3-Hexenol: A related compound with a different substitution pattern on the carbon chain.
Uniqueness
The presence of both ethyl and prenyl groups in this compound makes it unique compared to other alcohols. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for research and practical applications.
Propriétés
Numéro CAS |
85136-06-7 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2-ethyl-2-(3-methylbut-2-enyl)hex-3-en-1-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-9-13(6-2,11-14)10-8-12(3)4/h7-9,14H,5-6,10-11H2,1-4H3 |
Clé InChI |
FVVHZRFAPSXWTL-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(CC)(CC=C(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


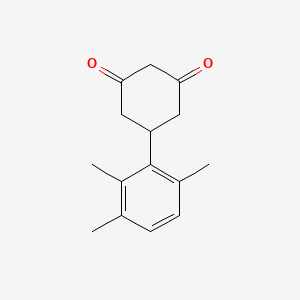
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
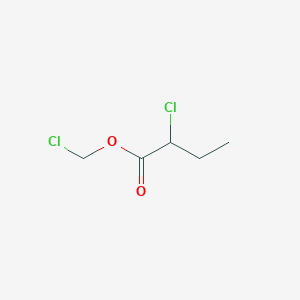
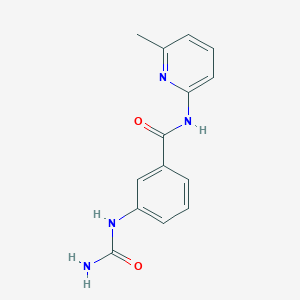
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
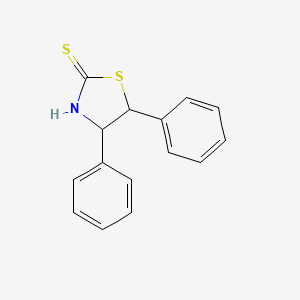
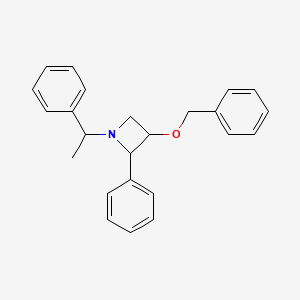
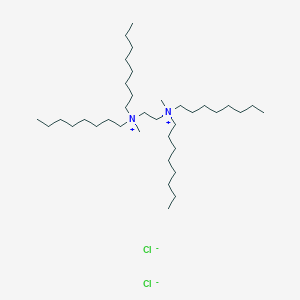
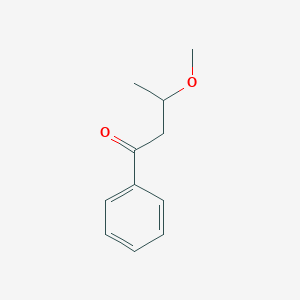
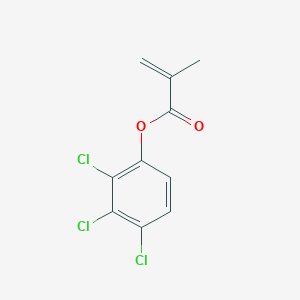
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
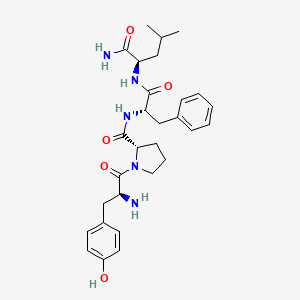
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
